molecular formula C10H13NO B3293225 (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine CAS No. 885268-29-1

(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine

Cat. No.: B3293225
CAS No.: 885268-29-1
M. Wt: 163.22 g/mol
InChI Key: SDWGWWFYWRSYFG-BQYQJAHWSA-N
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Description

(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine is an organic compound that features a cyclopropane ring attached to a furan ring through a propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine typically involves the following steps:

    Formation of the Propenyl Chain: The propenyl chain can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.

    Cyclopropanation: The propenyl chain can then undergo cyclopropanation using a reagent such as diazomethane or a Simmons-Smith reagent to form the cyclopropane ring.

    Amine Introduction: The final step involves introducing the amine group through a nucleophilic substitution reaction, where an appropriate amine source reacts with the cyclopropane intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The propenyl chain can be reduced to form saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides, which can then be substituted with various nucleophiles.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Saturated cyclopropane derivatives.

    Substitution: Various substituted amines and cyclopropane derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and cyclopropane moiety could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropane: Lacks the amine group.

    (E)-1-(1-(Thiophene-2-YL)prop-1-EN-2-YL)cyclopropanamine: Contains a thiophene ring instead of a furan ring.

    (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanol: Contains a hydroxyl group instead of an amine group.

Uniqueness

(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine is unique due to the presence of both a furan ring and a cyclopropane ring, which can impart distinct chemical and biological properties

Properties

IUPAC Name

1-[(E)-1-(furan-2-yl)prop-1-en-2-yl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(10(11)4-5-10)7-9-3-2-6-12-9/h2-3,6-7H,4-5,11H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWGWWFYWRSYFG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CO1)C2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine
Reactant of Route 2
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine
Reactant of Route 3
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine
Reactant of Route 4
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine
Reactant of Route 5
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine
Reactant of Route 6
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine

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